Cas no 1805257-06-0 (Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate)

Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of bromo, difluoromethyl, and trifluoromethyl substituents enhances its reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization. The electron-withdrawing effects of the fluorine atoms improve stability while facilitating selective transformations. Its ester group allows for straightforward derivatization, enabling the synthesis of more complex structures. This compound is particularly valuable in the development of bioactive molecules due to its unique halogenated and fluorinated motifs, which often contribute to enhanced metabolic stability and binding affinity in target compounds.
Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate structure
1805257-06-0 structure
Product name:Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate
CAS No:1805257-06-0
MF:C10H7BrF5NO2
MW:348.064099550247
CID:4868047

Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate
    • Inchi: 1S/C10H7BrF5NO2/c1-19-5(18)2-4-3-17-8(10(14,15)16)7(11)6(4)9(12)13/h3,9H,2H2,1H3
    • InChI Key: DYXCAHTUJFSEGL-UHFFFAOYSA-N
    • SMILES: BrC1C(C(F)(F)F)=NC=C(CC(=O)OC)C=1C(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 326
  • XLogP3: 2.9
  • Topological Polar Surface Area: 39.2

Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029051883-1g
Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate
1805257-06-0 97%
1g
$1,564.50 2022-04-01

Additional information on Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate

Comprehensive Analysis of Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate (CAS No. 1805257-06-0)

Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate (CAS No. 1805257-06-0) is a high-value fluorinated pyridine derivative widely used in pharmaceutical and agrochemical research. Its unique structural features, including bromo, difluoromethyl, and trifluoromethyl substituents, make it a versatile intermediate for synthesizing bioactive molecules. The compound's pyridine core and acetate ester functionality further enhance its reactivity, enabling applications in drug discovery and material science.

Recent studies highlight the growing demand for fluorinated compounds due to their enhanced metabolic stability and lipophilicity, traits critical in modern drug design. Searches for "fluorinated pyridine derivatives" and "CAS 1805257-06-0 applications" have surged, reflecting industry interest. Researchers are particularly intrigued by its potential in kinase inhibitor development, a hot topic in oncology and inflammation therapeutics. The compound's electron-withdrawing groups also align with trends in catalysis and PET imaging probe synthesis.

Synthetic routes to Methyl 3-bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-acetate often involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Analytical characterization typically combines NMR, HPLC, and mass spectrometry—techniques frequently searched alongside "pyridine acetate analysis." Its stability under physiological pH conditions makes it suitable for prodrug development, addressing a common query about "esterase-sensitive drug carriers."

Environmental considerations are paramount in fluorochemical research. This compound's biodegradability profile and green chemistry synthesis methods respond to searches like "sustainable fluorination." Regulatory-compliant storage (ambient temperature, inert atmosphere) ensures stability without requiring specialized handling—a practical advantage over traditional halogenated intermediates.

Future directions may explore its structure-activity relationships in crop protection agents, leveraging the difluoromethyl moiety's hydrogen-bonding mimicry. Patent analyses reveal increasing citations of this CAS 1805257-06-0 compound in heterocyclic chemistry innovations, particularly for central nervous system targets. These developments position it as a key player in next-generation small molecule therapeutics.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.